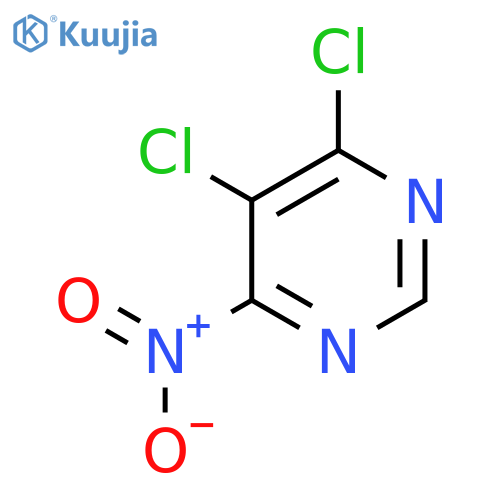Cas no 1806275-82-0 (4,5-Dichloro-6-nitropyrimidine)

1806275-82-0 structure
商品名:4,5-Dichloro-6-nitropyrimidine
CAS番号:1806275-82-0
MF:C4HCl2N3O2
メガワット:193.975638151169
CID:4826629
4,5-Dichloro-6-nitropyrimidine 化学的及び物理的性質
名前と識別子
-
- 4,5-Dichloro-6-nitropyrimidine
-
- インチ: 1S/C4HCl2N3O2/c5-2-3(6)7-1-8-4(2)9(10)11/h1H
- InChIKey: CVKQNAYJFRJPBV-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(N=CN=C1[N+](=O)[O-])Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 162
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 71.6
4,5-Dichloro-6-nitropyrimidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A039001790-250mg |
4,5-Dichloro-6-nitropyrimidine |
1806275-82-0 | 98% | 250mg |
$849.59 | 2022-03-31 | |
| Alichem | A039001790-1g |
4,5-Dichloro-6-nitropyrimidine |
1806275-82-0 | 98% | 1g |
$2,125.46 | 2022-03-31 | |
| Alichem | A039001790-500mg |
4,5-Dichloro-6-nitropyrimidine |
1806275-82-0 | 98% | 500mg |
$1,212.63 | 2022-03-31 |
4,5-Dichloro-6-nitropyrimidine 関連文献
-
Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
1806275-82-0 (4,5-Dichloro-6-nitropyrimidine) 関連製品
- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)
- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)
- 2229526-53-6(5-(2-methyloxiran-2-yl)-1-benzofuran)
- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)
- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)
- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
